An In-depth Technical Guide to the Chemical Properties of 1-Bromocyclopentane-1-carboxylic Acid
An In-depth Technical Guide to the Chemical Properties of 1-Bromocyclopentane-1-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Bromocyclopentane-1-carboxylic acid is a halogenated cyclic carboxylic acid. Its structure, featuring a bromine atom and a carboxylic acid group on the same carbon of a cyclopentane ring, makes it a valuable intermediate in organic synthesis. This guide provides a comprehensive overview of its chemical and physical properties, synthesis, and reactivity, with a focus on its application in the synthesis of novel compounds, particularly as a precursor to amino acids.
Chemical and Physical Properties
The following tables summarize the known and predicted chemical and physical properties of 1-Bromocyclopentane-1-carboxylic acid.
General and Physical Properties
| Property | Value | Source |
| Molecular Formula | C₆H₉BrO₂ | [1][2] |
| Molecular Weight | 193.04 g/mol | [1][2] |
| Melting Point | 66 °C | [1] |
| Boiling Point | Not experimentally determined. | |
| Density | Not experimentally determined. | |
| pKa | Not experimentally determined. | |
| Appearance | White to off-white crystalline solid | |
| Solubility | Soluble in many organic solvents. |
Spectroscopic Data
| Spectrum Type | Key Features (Predicted/Typical) | Source |
| ¹H NMR | The acidic proton of the carboxylic acid is expected to appear as a broad singlet around 10-13 ppm. The protons on the cyclopentane ring will appear as multiplets in the upfield region, typically between 1.5 and 3.0 ppm. | |
| ¹³C NMR | The carbonyl carbon of the carboxylic acid is expected to appear in the range of 170-185 ppm. The carbon bearing the bromine and carboxylic acid group will be significantly downfield. The other carbons of the cyclopentane ring will appear in the aliphatic region. | |
| Infrared (IR) | A broad O-H stretch from the carboxylic acid is expected around 2500-3300 cm⁻¹. A strong C=O stretch from the carbonyl group is expected around 1700-1725 cm⁻¹. The C-Br stretch will appear in the fingerprint region.[3] | |
| Mass Spectrometry | Predicted m/z for [M+H]⁺: 192.98587. Other predicted adducts include [M+Na]⁺ (214.96781) and [M-H]⁻ (190.97131). |
Experimental Protocols
Synthesis of 1-Bromocyclopentane-1-carboxylic Acid via Hell-Volhard-Zelinskii Reaction
This protocol is adapted from the general procedure for the Hell-Volhard-Zelinskii reaction.[1][4][5][6][7]
Materials:
-
Cyclopentanecarboxylic acid
-
Red phosphorus
-
Bromine
-
Dichloromethane (DCM)
-
Water
-
Anhydrous magnesium sulfate
-
Sodium bicarbonate (saturated solution)
Procedure:
-
To a solution of cyclopentanecarboxylic acid in dichloromethane, add a catalytic amount of red phosphorus.
-
Slowly add bromine to the mixture at room temperature. The reaction is exothermic and will be accompanied by the evolution of hydrogen bromide gas.
-
After the addition is complete, heat the reaction mixture to reflux and stir for several hours until the reaction is complete (monitored by TLC or GC).
-
Cool the reaction mixture to room temperature and quench by the slow addition of water.
-
Separate the organic layer and wash it with a saturated solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 1-Bromocyclopentane-1-carboxylic acid.
Purification:
The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by column chromatography on silica gel.
Synthesis of 1-Aminocyclopentane-1-carboxylic Acid
1-Bromocyclopentane-1-carboxylic acid is a key precursor for the synthesis of 1-aminocyclopentane-1-carboxylic acid, a non-proteinogenic amino acid.[8][9]
Materials:
-
1-Bromocyclopentane-1-carboxylic acid
-
Ammonia (concentrated aqueous solution)
-
Ethanol
Procedure:
-
Dissolve 1-Bromocyclopentane-1-carboxylic acid in ethanol in a sealed pressure vessel.
-
Add an excess of concentrated aqueous ammonia.
-
Heat the mixture and stir for several hours. The progress of the reaction can be monitored by TLC.
-
After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
The resulting solid is the crude 1-aminocyclopentane-1-carboxylic acid, which can be purified by recrystallization from a water/ethanol mixture.
Chemical Reactivity and Signaling Pathways
Currently, there is no available information linking 1-Bromocyclopentane-1-carboxylic acid to specific biological signaling pathways. Its primary role in research and development is as a synthetic intermediate.
Key Reactions
The reactivity of 1-Bromocyclopentane-1-carboxylic acid is dominated by the two functional groups: the carboxylic acid and the alpha-bromo substituent.
-
Nucleophilic Substitution (S_N2): The bromine atom is at a tertiary carbon, which would typically disfavor S_N2 reactions. However, the adjacent carbonyl group can stabilize a partial negative charge in the transition state, making it susceptible to attack by nucleophiles. This is exemplified by its reaction with ammonia to form 1-aminocyclopentane-1-carboxylic acid.
-
Esterification: The carboxylic acid can undergo Fischer esterification by reacting with an alcohol in the presence of an acid catalyst.
-
Amide Formation: The carboxylic acid can be converted to an acyl chloride using reagents like thionyl chloride, which can then react with amines to form amides.
Visualizations
Synthesis of 1-Bromocyclopentane-1-carboxylic Acid
Caption: Synthesis of 1-Bromocyclopentane-1-carboxylic Acid.
Conversion to 1-Aminocyclopentane-1-carboxylic Acid
Caption: Synthesis of 1-Aminocyclopentane-1-carboxylic Acid.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. 1-Bromocyclopentane-1-carboxylic acid | 56447-24-6 | GCA44724 [biosynth.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Hell-Volhard-Zelinsky Reaction | NROChemistry [nrochemistry.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Hell–Volhard–Zelinsky halogenation - Wikipedia [en.wikipedia.org]
- 8. rsc.org [rsc.org]
- 9. Bromocyclopentane(137-43-9) 13C NMR spectrum [chemicalbook.com]




